Technical Whitepaper: 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-94-5) as a Privileged Scaffold in Drug Design
Technical Whitepaper: 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-94-5) as a Privileged Scaffold in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for modulating a drug candidate's pharmacokinetic and physicochemical profile[1]. 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 62158-94-5) is an advanced, dual-fluorinated molecular scaffold utilized extensively in the design of highly metabolically stable active pharmaceutical ingredients (APIs). By merging a para-fluoro phenyl ring with an N-trifluoroethyl group, this molecule effectively silences primary routes of oxidative metabolism while drastically increasing lipophilicity and membrane permeability[2].
This technical guide offers a deep-dive into the structural causality of 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline, its physicochemical profiling, and a bench-validated, scalable protocol for its synthesis.
Physicochemical Profiling & Structural Causality
Understanding the true value of 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline requires looking beyond its basic metrics and analyzing the functional causality of its substituents[3].
Quantitative Data Summary
Below is a consolidated profile of the compound's core chemical identifiers and parameters:
| Parameter | Value |
| Chemical Name | 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline |
| CAS Registry Number | 62158-94-5 |
| Molecular Formula | C8H7F4N |
| Molecular Weight | 193.14 g/mol |
| InChI Key | IEMLJLKAVLLPJU-UHFFFAOYSA-N |
| Physical Form | Solid (at ambient temperature) |
| Handling & Safety | GHS07 (Warning: H302 - Harmful if swallowed) |
Mechanism of Metabolic Resistance
When unsubstituted anilines enter the hepatic system, they are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The electron-rich aromatic ring typically undergoes para-hydroxylation to form 4-aminophenol derivatives, which oxidize further into highly reactive, hepatotoxic quinone imines.
The Fluorine Effect in CAS 62158-94-5:
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The Para-Fluoro Shield: The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) at the para position creates an insurmountable thermodynamic barrier for CYP450 enzymes. This sterically and electronically blocks para-hydroxylation, neutralizing the threat of toxic quinone imine formation.
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The N-Trifluoroethyl Modulator: The strongly electron-withdrawing
group asserts a powerful inductive effect, stripping electron density away from the amine nitrogen. This drastically reduces the amine's basicity ( drops to < 1.0), which limits unwanted protonation at physiological pH, prevents metabolic N-oxidation, and massively boosts lipophilic membrane partitioning[2][3].
Figure 1: Comparative metabolic pathways of wildtype anilines versus the fluorinated 62158-94-5 scaffold.
Experimental Methodology: Self-Validating Synthesis Protocol
Synthesis Causality
A common mistake in bench chemistry is attempting to synthesize N-(2,2,2-trifluoroethyl)anilines via direct
To bypass this kinetic barrier, a Two-Step Reductive Amidation Strategy is highly preferred[4]. By forming an amide intermediate first, we create an activated electrophilic center that readily undergoes chemoselective reduction.
Step-by-Step Protocol
Step 1: N-Trifluoroacetylation
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Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 4-fluoroaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Scavenger Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol). Causality: TEA acts as a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct, driving the equilibrium forward and preventing substrate protonation.
-
Acylation: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA, 1.2 eq, 12 mmol) dropwise over 15 minutes. Causality: Controlled temperature mitigates the highly exothermic reaction, strictly preventing di-acylation.
-
Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous
, extract with DCM, wash with brine, dry over anhydrous , and concentrate in vacuo to yield crude N-(4-fluorophenyl)-2,2,2-trifluoroacetamide.
Step 2: Borane-Mediated Reduction
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Activation: Dissolve the intermediate amide in anhydrous THF (30 mL) under argon and cool to 0°C.
-
Reduction: Slowly introduce Borane-THF complex (
, 1.0 M solution, 3.0 eq, 30 mL). Causality: Borane acts as a highly chemoselective electrophilic reducing agent. It coordinates securely to the amide carbonyl oxygen, activating the carbon for hydride attack and smoothly transitioning into an amine-borane complex. -
Reflux: Heat the reaction mixture to reflux (approx. 66°C) for 16 hours.
-
Quench & Hydrolysis: Cool to 0°C and very carefully quench by the dropwise addition of Methanol (10 mL) to destroy excess borane. Add 6M HCl (15 mL) and reflux for 1 hour. Causality: Acidic reflux is absolutely critical to break the highly stable amine-borane complex (
), which otherwise traps the target product. -
Final Isolation: Cool the solution, basify to pH >10 using 2M NaOH, extract with ethyl acetate (3 x 30 mL), dry over
, and purify via silica gel chromatography to isolate pure 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-94-5).
Figure 2: Optimized two-step experimental workflow for synthesizing 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline.
References
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Title: The role of fluorine in medicinal chemistry Source: Chemical Communications / Taylor & Francis Online (TandF) URL: [Link]
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Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed ID: 25727703) URL: [Link]
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Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: New Methods for the Construction of Fluorinated Cyclic Amines and Amides Source: Nottingham ePrints URL: [Link]
